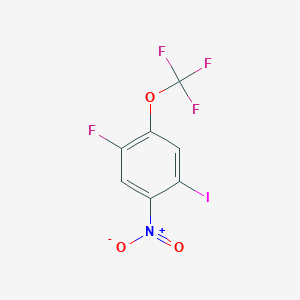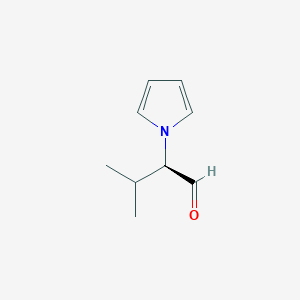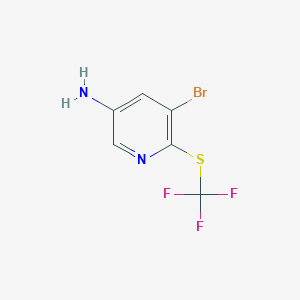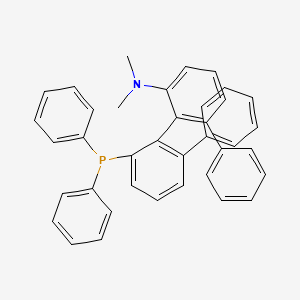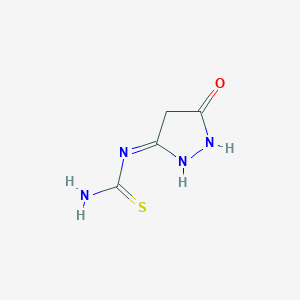![molecular formula C8H4F2N2O4 B12868697 2-(Difluoromethoxy)-4-nitrobenzo[d]oxazole](/img/structure/B12868697.png)
2-(Difluoromethoxy)-4-nitrobenzo[d]oxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Difluoromethoxy)-4-nitrobenzo[d]oxazole is a heterocyclic compound that features both an oxazole ring and a nitro group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Difluoromethoxy)-4-nitrobenzo[d]oxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-nitrophenol with difluoromethyl ether in the presence of a base to form the desired oxazole ring . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. These methods often utilize advanced catalytic systems and optimized reaction conditions to achieve high throughput and consistent product quality .
Chemical Reactions Analysis
Types of Reactions
2-(Difluoromethoxy)-4-nitrobenzo[d]oxazole can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The difluoromethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or other suitable catalysts.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of dinitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted oxazoles depending on the nucleophile used.
Scientific Research Applications
2-(Difluoromethoxy)-4-nitrobenzo[d]oxazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of advanced materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-(Difluoromethoxy)-4-nitrobenzo[d]oxazole involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the oxazole ring can interact with various biological macromolecules. These interactions can modulate biological pathways and result in specific pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(Difluoromethoxy)-4-methoxybenzo[d]oxazole
- 2-(Naphthalen-2-yl) oxazole
- 2-(4-Phenoxyphenyl) oxazole
Uniqueness
2-(Difluoromethoxy)-4-nitrobenzo[d]oxazole is unique due to the presence of both a difluoromethoxy group and a nitro group, which confer distinct chemical reactivity and biological activity. This combination of functional groups is less common in similar compounds, making it a valuable target for research and development .
Properties
Molecular Formula |
C8H4F2N2O4 |
|---|---|
Molecular Weight |
230.12 g/mol |
IUPAC Name |
2-(difluoromethoxy)-4-nitro-1,3-benzoxazole |
InChI |
InChI=1S/C8H4F2N2O4/c9-7(10)16-8-11-6-4(12(13)14)2-1-3-5(6)15-8/h1-3,7H |
InChI Key |
YCIBSXUCRYFCST-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1)OC(=N2)OC(F)F)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


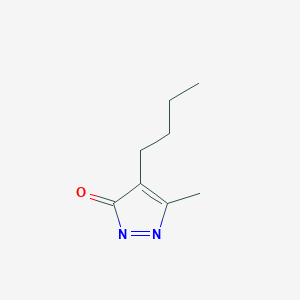
![2-Bromo-4-(bromomethyl)benzo[d]oxazole](/img/structure/B12868619.png)
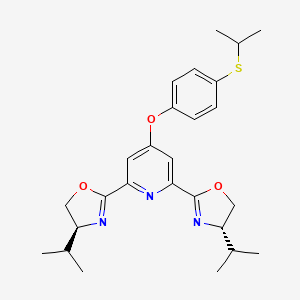
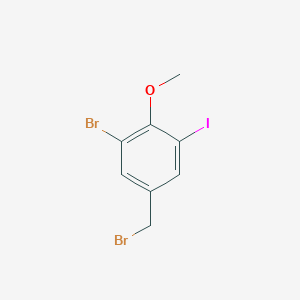
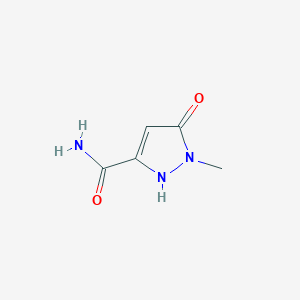
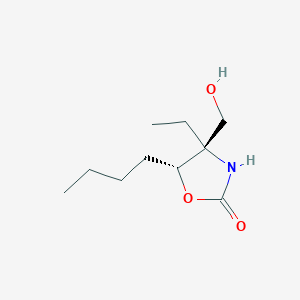
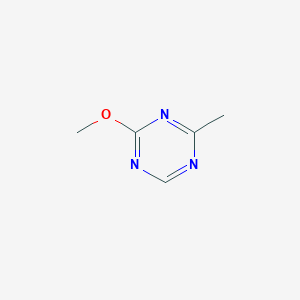
![2-(Difluoromethyl)-6-(trifluoromethyl)benzo[d]oxazole](/img/structure/B12868658.png)
![((1R,2R)-2-(2-Ethylbenzo[d]oxazol-7-yl)cyclopropyl)methanamine](/img/structure/B12868666.png)
